2-Chloro-6-(thiophen-3-yl)pyrazine
Description
2-Chloro-6-(thiophen-3-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a thiophen-3-yl group at position 5. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazine derivatives. For instance, thiophen-3-yl-substituted imidazo[1,2-a]pyrazines have demonstrated anticancer and antiviral activity by interacting with protein targets like the G-rich loop and hinge regions . The chlorine atom enhances electrophilicity, making the compound a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C8H5ClN2S |
|---|---|
Molecular Weight |
196.66 g/mol |
IUPAC Name |
2-chloro-6-thiophen-3-ylpyrazine |
InChI |
InChI=1S/C8H5ClN2S/c9-8-4-10-3-7(11-8)6-1-2-12-5-6/h1-5H |
InChI Key |
NIZREGALNOBRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural and electronic properties of 2-Chloro-6-(thiophen-3-yl)pyrazine with analogues:
*Derivative from with structural similarity.
Research Findings and Trends
- Antimicrobial Potential: Pyrazines with heteroaromatic substituents (e.g., thiophene) show correlation between odor thresholds and antimicrobial activity, though clinical validation is pending .
- Agricultural Relevance : Pyrazines like 2,5-dimethyl-3-(3-methylbutyl)pyrazine are upregulated in crops under phosphorus-sulfur fertilization, suggesting substituent-dependent volatility and ecological roles .
- Safety Profiles : Substituents influence toxicity; for example, benzyloxy derivatives require strict handling protocols due to irritancy , while piperazinyl analogues are classified as irritants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
